tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate
Description
tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate (CAS: 1638765-05-5) is a bicyclo[1.1.1]pentane-based carbamate derivative with a primary aminomethyl substituent. Its molecular formula is C₁₁H₂₀N₂O₂, and it has a molecular weight of ~212.29 g/mol (slight discrepancies exist between sources, e.g., 211.28–212.29) . This compound is primarily used as a biochemical reagent and pharmaceutical intermediate, particularly in the synthesis of small-molecule scaffolds for drug discovery . Storage requires protection from light and moisture at 2–8°C .
The bicyclo[1.1.1]pentane (BCP) core is prized for its rigid, three-dimensional structure, which mimics phenyl groups while improving metabolic stability and solubility . The aminomethyl group enhances reactivity, enabling conjugation with acids, carbonyls, or other electrophiles in medicinal chemistry applications .
Properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-12-4-11(5-12,6-12)7-13/h4-8,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMLIKLKQQVZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701121426 | |
| Record name | Carbamic acid, N-[[3-(aminomethyl)bicyclo[1.1.1]pent-1-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701121426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638768-06-5 | |
| Record name | Carbamic acid, N-[[3-(aminomethyl)bicyclo[1.1.1]pent-1-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[3-(aminomethyl)bicyclo[1.1.1]pent-1-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701121426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a bicyclo[1.1.1]pentane derivative. One common method includes the use of tert-butyl ((3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate as a starting material, which undergoes nucleophilic substitution with an amine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
2.1. Functional Group Reactivity
The aminomethyl group in BCP-carbamate facilitates hydrogen bonding, enhancing its interaction with biological targets. For example, in BACE1 inhibitor design, the amide nitrogen forms hydrogen bonds with the Gly230 backbone carbonyl, contributing to enzyme inhibition .
2.2. Stability and Transformations
| Transformation | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Amidine formation | Thioamidine coupling | Thioamidine derivative | 70% |
| Oxidative deprotection | Hydrogen peroxide | Deprotected amine | 90% |
The carbamate group can undergo oxidative deprotection to release the amine, enabling further functionalization.
Challenges and Considerations
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CYP 2D6 Liability: Larger substituents on the aminomethyl group increase CYP 2D6 inhibition, necessitating careful optimization .
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Synthetic Scalability: Flow photochemical methods are critical for large-scale production of the bicyclo core .
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Purity Control: Reaction conditions (e.g., solvent choice, temperature) must be tightly controlled to minimize impurities.
Structural and Physical Data
| Property | Value |
|---|---|
| Molecular Weight | 226.32 g/mol |
| Solubility | Soluble in dichloromethane |
| Melting Point | 138–139 °C (compound 12) |
The bicyclo[1.1.1]pentane core provides rigidity, influencing the compound’s pharmacokinetic profile .
Scientific Research Applications
Pharmaceutical Development
tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate has been explored for its potential as a pharmacological agent due to its unique structural properties that may influence biological activity. Its derivatives are being investigated for the treatment of neurological disorders, leveraging the bicyclic structure which may enhance blood-brain barrier penetration.
Synthetic Chemistry
This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its reactivity allows it to participate in various chemical reactions such as amination and acylation, making it valuable in synthetic pathways for drug discovery.
Bioconjugation Techniques
The carbamate functional group in this compound can be utilized for bioconjugation processes, which are essential in the development of targeted drug delivery systems and diagnostic agents. This application is particularly relevant in the creation of antibody-drug conjugates (ADCs).
Case Study 1: Neurological Drug Development
A research team investigated the efficacy of this compound derivatives in models of Alzheimer's disease. The study found that certain derivatives exhibited neuroprotective effects and improved cognitive function in animal models, suggesting potential therapeutic applications.
Case Study 2: Synthesis of Antibody-Drug Conjugates
In a study focused on cancer therapy, researchers utilized this compound as a linker in ADCs. The results demonstrated enhanced targeting of cancer cells with reduced off-target effects, highlighting the compound's utility in precision medicine.
Mechanism of Action
The mechanism by which tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate exerts its effects is primarily through its reactivity with various biological and chemical targets. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally analogous bicyclo[1.1.1]pentane derivatives, focusing on molecular properties, applications, and safety profiles.
Table 1: Key Properties of Bicyclo[1.1.1]pentane Derivatives
Structural and Functional Differences
Substituent Effects: Aminomethyl vs. Hydroxyethyl/Hydroxymethyl: The target compound’s aminomethyl group (−CH₂NH₂) provides nucleophilic reactivity for cross-coupling reactions, whereas hydroxyethyl (−CH₂CH₂OH) or hydroxymethyl (−CH₂OH) derivatives are more polar, enhancing solubility but requiring protection during synthesis . Trifluoromethyl Derivative: The −CF₃ group introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity in fluorinated drug candidates .
Purity and Storage :
- Compounds with amine groups (e.g., the target compound) often require cold storage (2–8°C) to prevent degradation, while hydroxylated or fluorinated analogs are stable at room temperature .
Biological Activity
tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate, also known by its CAS number 1638768-06-5, is a chemical compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Structure : The compound features a bicyclic structure that contributes to its unique biological properties.
Research indicates that this compound may exert various biological effects through multiple mechanisms:
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Neuroprotective Effects :
- It has been studied for its potential neuroprotective properties against amyloid-beta-induced toxicity in astrocytes, which is relevant in the context of Alzheimer's disease. In vitro studies demonstrated that this compound can improve cell viability in the presence of amyloid-beta, suggesting a protective effect against neurodegeneration .
- Inhibition of Enzymatic Activity :
- Reduction of Inflammatory Markers :
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
Q & A
Synthesis and Functionalization
Basic: What are the primary synthetic routes for generating bicyclo[1.1.1]pentane-embedded amines like tert-butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate? Methodological Answer: The compound is synthesized via [1.1.1]propellane aminolysis. A key method involves sequential addition of magnesium amides (e.g., tert-butyl carbamate derivatives) to [1.1.1]propellane, followed by alkylation with electrophiles to install the aminomethyl group . Mild conditions (e.g., THF at −78°C to RT) preserve functional group integrity, enabling scalable production of the bicyclo[1.1.1]pentane scaffold.
Advanced: How can steric hindrance in the bicyclo[1.1.1]pentane core be mitigated during functionalization? Methodological Answer: Steric challenges arise due to the compact bicyclic structure. Strategies include:
- Low-temperature reactions (−78°C) to slow undesired side reactions.
- Bulky directing groups (e.g., tert-butyl carbamate) to guide regioselective modifications .
- Electrophile screening : Alkyl halides with linear chains (e.g., methyl or ethyl) show higher yields compared to branched analogs due to reduced steric clash .
Analytical Characterization
Basic: What spectroscopic techniques are critical for characterizing this compound? Methodological Answer:
- ¹H-NMR : Distinct signals for tert-butyl (δ ~1.4 ppm) and bicyclic protons (δ 1.8–2.2 ppm). The aminomethyl group (CH2NH2) appears as a triplet near δ 3.3 ppm, split due to coupling with adjacent bicyclo protons .
- LC-MS : Molecular ion [M+H]⁺ at m/z 227.3 (C₁₁H₂₁N₂O₂⁺) confirms molecular weight. Fragmentation patterns reveal loss of tert-butoxycarbonyl (Boc) group (−100 Da) .
Advanced: How can overlapping signals in NMR spectra of bicyclo[1.1.1]pentane derivatives be resolved? Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves coupling between bicyclo protons and adjacent substituents. For example, HSQC correlates bicyclo C-H groups (δ ~25–30 ppm in ¹³C-NMR) with proton shifts .
- Variable-temperature NMR : Reduces signal broadening caused by conformational rigidity at higher temperatures (e.g., 40°C in DMSO-d₆) .
Stability and Storage
Basic: What are the optimal storage conditions for this compound? Methodological Answer: Store under inert gas (N₂ or Ar) at −20°C in anhydrous solvents (e.g., THF or DCM). The Boc group hydrolyzes under acidic or humid conditions; silica gel desiccants prevent moisture-induced degradation .
Advanced: How does protonation of the amine affect compound stability? Methodological Answer: Protonation (e.g., as hydrochloride salt) enhances stability by reducing nucleophilicity. For example, tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride (CAS 2144478-62-4) exhibits improved shelf life (>12 months at −20°C) compared to the free base .
Functional Group Compatibility
Basic: Which reaction conditions preserve the bicyclo[1.1.1]pentane scaffold during derivatization? Methodological Answer: Avoid strong acids/bases and high temperatures (>80°C). For Boc deprotection, use trifluoroacetic acid (TFA) in DCM at 0°C for 1 hour, followed by neutralization with NaHCO₃ .
Advanced: How can C–H functionalization be achieved on the bicyclo[1.1.1]pentane core? Methodological Answer:
- Iridium-catalyzed hydrogen borrowing : Enables alkylation of alcohols at room temperature without scaffold degradation. Example: Grafting pyrrolidinylmethyl groups using tert-amyl alcohol and Ir catalysts .
- Radical reactions : TEMPO-mediated oxidation selectively functionalizes bridgehead positions .
Applications in Medicinal Chemistry
Basic: Why is the bicyclo[1.1.1]pentane moiety used as a bioisostere? Methodological Answer: The bicyclo[1.1.1]pentane core mimics tert-butyl, alkynyl, or aryl groups while improving metabolic stability and reducing logP. Its rigidity enhances target binding affinity, as seen in kinase inhibitors .
Advanced: How does the scaffold influence pharmacokinetic properties in lead optimization? Methodological Answer:
- Reduced metabolic clearance : The saturated core resists cytochrome P450 oxidation.
- Enhanced solubility : Polar amines (e.g., aminomethyl) improve aqueous solubility without increasing molecular weight .
Data Contradictions and Reproducibility
Advanced: How can discrepancies in synthetic yields for bicyclo[1.1.1]pentane derivatives be addressed? Methodological Answer:
- Electrophile purity : Alkyl halides with >98% purity (by GC-MS) minimize side reactions .
- Reaction monitoring : Use in situ FTIR to track propellane consumption; yields drop if starting material is depleted before electrophile addition .
- Scale-up adjustments : Replace syringe pumps with controlled flow reactors for consistent mixing in large batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
